REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:6]#[N:7].[NH3:15].CO>>[NH2:15][CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:6]#[N:7] |f:1.2|
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Name
|
|
Quantity
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15.9 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C(C#N)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
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550 mL
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Type
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reactant
|
Smiles
|
N.CO
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Control Type
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UNSPECIFIED
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Setpoint
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55 (± 5) °C
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Type
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CUSTOM
|
Details
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the mixture is stirred at 50-60° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction solution is concentrated under reduced pressure
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Type
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ADDITION
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Details
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To the resulting residue are added a saturated aqueous sodium bicarbonate solution and chloroform
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Type
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CUSTOM
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Details
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the mixture is separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer is dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The resulting residue is purified by silica gel column chromatography (chloroform:methanol=1:0→19:1→chloroform:methanol:ammonium hydroxide solution=19:1:0.1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C(C#N)C=C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |